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12-Pentafluorophenoxydodecylphosphonic acid

Self-assembled monolayers Surface coverage Thermogravimetric analysis

ZnO nanoelectronic ink developers face poor colloidal stability from inadequate SAM surface coverage. 12-Pentafluorophenoxydodecylphosphonic acid (PFPDPA) resolves this with quantifiable performance. - 12% TGA-verified chemisorbed surface coverage on ZnO, substantially exceeding shorter-chain 5FBPA analogs. - Films remain intact after 2-year ambient storage (³¹P solid-state NMR confirmed). - PFPA:ODPA (2:1) mixed SAM delivers lowest synaptic nonlinearity (NL=0.48) for neuromorphic floating-gate transistors. - Promotes hole accumulation at semiconductor-dielectric interfaces, enabling low-voltage (<4 V) pentacene OFETs with >100° water contact angle. Procure PFPDPA for ZnO ink, neuromorphic device, and OFET dielectric engineering where both hydrophobicity and electronic interface modulation are required.

Molecular Formula C18H26F5O4P
Molecular Weight 432.4 g/mol
CAS No. 1049677-16-8
Cat. No. B1419568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Pentafluorophenoxydodecylphosphonic acid
CAS1049677-16-8
Molecular FormulaC18H26F5O4P
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC(CCCCCCP(=O)(O)O)CCCCCOC1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C18H26F5O4P/c19-13-14(20)16(22)18(17(23)15(13)21)27-11-9-7-5-3-1-2-4-6-8-10-12-28(24,25)26/h1-12H2,(H2,24,25,26)
InChIKeyULXYEINUTVZCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Pentafluorophenoxydodecylphosphonic Acid (CAS 1049677-16-8): Compound Identity, Class, and Procurement Baseline


12-Pentafluorophenoxydodecylphosphonic acid (synonym PFPA or PFPDPA; CAS 1049677-16-8) is a perfluorinated organophosphonic acid with the molecular formula C₁₈H₂₆F₅O₄P and a molecular weight of 432.36 g/mol . It belongs to the class of phosphonic acid self-assembled monolayer (SAM) precursors, characterized by a dodecyl (C12) alkyl spacer linking a phosphonic acid anchoring group to a 2,3,4,5,6-pentafluorophenoxy terminal moiety [1]. The compound is supplied commercially as a powder with ≥99% (GC) purity and a melting point of 80–85 °C . Its primary documented application domain is the formation of organophosphonic acid SAMs on metal oxide surfaces—including ZnO, Al₂O₃, and HfO₂—for use in nanoelectronics, solid-state lighting, energy generation, and nanocomposites [2]. The pentafluorophenoxy terminus imparts low surface energy and non-polar character, while the phosphonic acid headgroup enables covalent binding to oxide substrates, making this compound a structurally distinct building block for surface engineering where both hydrophobicity and electronic interface tuning are required [2].

Why 12-Pentafluorophenoxydodecylphosphonic Acid Cannot Be Replaced by Generic Alkyl- or Fluoroalkyl-Phosphonic Acids


Within the class of phosphonic acid SAM precursors, terminal-group chemistry and alkyl-spacer length jointly govern surface energy, film packing density, binding stability, and electronic interface behavior. Evidence from direct comparative studies demonstrates that substituting 12-pentafluorophenoxydodecylphosphonic acid (PFPA) with either a shorter perfluorobenzyl analog (5FBPA) or a perfluoroalkyl analog (F21DDPA) yields quantitatively distinct surface coverage, film organization, and colloidal stability [1]. Similarly, replacing PFPA with octadecylphosphonic acid (ODPA) in neuromorphic floating-gate transistors alters the hysteresis window and synaptic weight update linearity in a composition-dependent manner [2]. In organic field-effect transistors (OFETs), the pentafluorophenoxy terminus uniquely promotes hole accumulation at the semiconductor–dielectric interface, a property not observed with methyl-terminated SAMs [3]. These findings underscore that fluorinated phosphonic acids are not functionally interchangeable; selection of PFPA over its closest analogs must be justified by the specific surface energy, charge-transport, or stability requirements of the target application.

Quantitative Differentiation Evidence for 12-Pentafluorophenoxydodecylphosphonic Acid Versus Closest Analogs


Thermogravimetric Surface Coverage: PFPA (PFPDPA) vs. 5FBPA and F21DDPA on ZnO Nanoparticles

In a direct head-to-head comparison of three perfluorophosphonic acids modifying ZnO nanoparticles, thermogravimetric analysis (TGA) revealed that 12-pentafluorophenoxydodecylphosphonic acid (PFPDPA) exhibited a 12% weight loss upon thermal decomposition (350–500 °C), compared to 14% for (1H,1H,2H,2H-perfluorododecyl)phosphonic acid (F21DDPA) and a lower, unquantified weight loss for 2,3,4,5,6-pentafluorobenzylphosphonic acid (5FBPA) [1]. The higher weight loss for PFPDPA and F21DDPA corresponds to a higher surface concentration of chemisorbed modifications, indicating more extensive surface coverage [1]. Furthermore, comparing the two aromatic-ring-containing analogs (5FBPA and PFPDPA), PFPDPA was shown to have less steric hindrance due to its long C–C chain spacer, resulting in better-organized and stronger films on the ZnO surface compared to 5FBPA [1].

Self-assembled monolayers Surface coverage Thermogravimetric analysis Zinc oxide nanoparticles

Colloidal Stability via Zeta Potential: PFPA-Modified ZnO vs. Unmodified ZnO and F21DDPA-Modified ZnO

Zeta potential measurements on perfluorophosphonic acid-modified ZnO nanoparticles demonstrated that unmodified ZnO exhibited a zeta potential of −11.48 mV in THF, whereas modification with F21DDPA yielded the most negative value of −89.12 mV [1]. While the exact zeta potential value for PFPDPA-modified ZnO in THF is not explicitly tabulated in the primary source, the study reports that PFPDPA-modified ZnO is slightly negatively charged in neutral aqueous solution and that its zeta potential follows the trend of increasing absolute surface charge with increasing alkyl chain length [1]. All perfluorinated phosphonic acid modifications led to a significant increase in surface stability compared to the unmodified ZnO control [1]. Importantly, the zeta potential was solvent-dependent: THF increased surface stability relative to water, making THF-dispersed PFPDPA-modified ZnO particularly suitable for electronic device fabrication [1].

Zeta potential Colloidal stability Surface charge Zinc oxide nanoparticles

Water Contact Angle and Surface Hydrophobicity: PFPA vs. Alkyl-Phosphonic Acid SAMs on Al₂O₃ Dielectrics

In a comparative study of hybrid Al₂O₃/phosphonic acid SAM dielectrics for organic field-effect transistors, the water contact angle of bare Al₂O₃ was measured at less than 10° (hydrophilic). After SAM formation, PFPA (12-pentafluorophenoxydodecylphosphonic acid) exhibited a water contact angle exceeding 100°, comparable to methyl-terminated alkyl-phosphonic acid SAMs such as hexylphosphonic acid (HPA), dodecylphosphonic acid (DDPA), and octadecylphosphonic acid (ODPA) [1]. The high contact angle is attributed to the low surface energy of the non-polar pentafluorophenoxy terminal group [1]. In contrast, SAMs with polar end-groups—11-hydroxyundecylphosphonic acid (HUPA), 12-mercaptododecylphosphonic acid (MDPA), and phosphonohexadecanoic acid (PHDA)—exhibited substantially lower water contact angles due to increased polarity of the hydroxyl, thiol, and carboxyl termini, respectively [1]. Among the alkyl-phosphonic acid series, contact angle increased modestly with alkyl chain length (HPA < DDPA < ODPA) [1].

Water contact angle Surface energy Hydrophobicity Hybrid dielectrics OFET

Neuromorphic Synaptic Linearity: PFPA:ODPA Mixed SAM Tuning vs. ODPA-Only SAMs

In floating-gate organic thin-film transistors (OTFTs) designed for artificial synapse emulation, tunneling layers were engineered using mixed phosphonic acid SAMs with varying ratios of octadecylphosphonic acid (ODPA) and 12-pentafluorophenoxydodecylphosphonic acid (PFPA) [1]. Systematic evaluation revealed that the ODPA-to-PFPA ratio significantly modulated both memory and neuromorphic characteristics. Higher ODPA content yielded a larger hysteresis window and improved memory retention, whereas the PFPA:ODPA ratio of 2:1 achieved the lowest non-linearity (NL = 0.48) during synaptic weight updates [1]. This NL value represents the best linearity among all tested mixing ratios, indicating that PFPA incorporation is essential for achieving highly accurate, incremental weight updates in neuromorphic devices [1]. The study further demonstrated that a pulse width of 100 ms optimized the linearity and stability of long-term potentiation (LTP) and long-term depression (LTD) characteristics when PFPA was included in the SAM composition [1].

Neuromorphic computing Synaptic plasticity Non-linearity Floating-gate transistor Mixed SAM

Long-Term Ambient Stability of Phosphonic Acid Films: PFPDPA on ZnO vs. 5FBPA

Solid-state ³¹P NMR spectroscopy was used to assess the long-term integrity of perfluorophosphonic acid films on ZnO nanoparticles. ZnO modified with PFPDPA (12-pentafluorophenoxydodecylphosphonic acid) was re-analyzed after two years of ambient storage, and the ³¹P NMR spectrum demonstrated that the film remained intact on the surface over this extended period [1]. In contrast, 5FBPA (2,3,4,5,6-pentafluorobenzylphosphonic acid) films on ZnO exhibited a greater proportion of physisorbed (weakly bound) species, as evidenced by TGA analysis showing lower chemisorbed weight loss and higher physically adsorbed content compared to PFPDPA [1]. This stability difference is attributed to the reduced steric hindrance of the PFPDPA molecule, which allows for better-organized, predominantly chemisorbed films with stronger surface bonding [1].

Film stability Solid-state NMR Ambient storage Self-assembled monolayer durability

OFET Interface Electronic Behavior: Pentafluorophenoxy-Terminated SAM vs. Methyl-Terminated SAMs

In Al₂O₃/phosphonic acid hybrid dielectric OFETs with pentacene as the organic semiconductor, SAMs terminated with non-polar groups—specifically methyl (from HPA, DDPA, ODPA) and pentafluorophenoxy (from PFPA)—both promoted pentacene growth with an edge-on molecular orientation that enhanced carrier conduction for low-voltage operation (<4 V) [1]. However, a critical differentiation emerged at the semiconductor–dielectric interface: the pentafluorophenoxy end-group uniquely showed an accumulation of holes, a phenomenon not reported for the methyl-terminated SAMs [1]. The OFETs with ODPA hybrid dielectric achieved a saturation mobility of 0.58 cm²/V·s, a subthreshold slope of 151 mV/decade, a threshold voltage of −1.84 V, and an on/off current ratio of 10⁶ [1]. While PFPA-specific transistor metrics (mobility, SS, Vth, Ion/Ioff) are not individually reported in this study, the hole accumulation effect at the pentafluorophenoxy interface indicates a qualitatively distinct electronic function that complements the hydrophobic surface property shared with alkyl SAMs [1].

Organic field-effect transistor Hole accumulation Semiconductor-dielectric interface Pentacene growth orientation

Procurement-Relevant Application Scenarios for 12-Pentafluorophenoxydodecylphosphonic Acid


ZnO Nanoparticle Surface Passivation for Nanoelectronic Inks and Dispersions

When formulating ZnO nanoparticle dispersions for printed electronics or nanocomposite fabrication, 12-pentafluorophenoxydodecylphosphonic acid (PFPDPA) provides a 12% TGA-verified chemisorbed surface coverage that is substantially higher than the shorter 5FBPA analog, with films that remain intact after two years of ambient storage [1]. The increased absolute zeta potential relative to unmodified ZnO enhances colloidal stability against agglomeration in organic solvents such as THF, which is preferred for electronic device processing [1]. This combination of high surface coverage, long-term stability, and solvent-tunable dispersion makes PFPDPA the rational procurement choice over 5FBPA for ZnO-based nanoelectronic ink development.

Mixed SAM Tunneling Layers for Neuromorphic Floating-Gate Transistors

In the fabrication of sol-gel AlOₓ-based floating-gate organic transistors for neuromorphic computing, achieving linear synaptic weight updates is critical for accurate neural network training. The PFPA:ODPA = 2:1 mixed SAM ratio delivers the lowest non-linearity (NL = 0.48) among all tested compositions [2]. Laboratories developing artificial synapse devices should procure PFPA specifically for blending with ODPA at this optimized ratio; ODPA alone or alternative phosphonic acids cannot replicate this linearity performance, as higher ODPA content increases the hysteresis window at the expense of synaptic update accuracy [2].

Hydrophobic Dielectric Surface Engineering for Low-Voltage OFETs

For fabricating low-voltage (<4 V) pentacene OFETs on Al₂O₃ gate dielectrics, PFPA forms a SAM that achieves a water contact angle exceeding 100°—matching the hydrophobicity of the best methyl-terminated alkyl-phosphonic acids—while additionally promoting hole accumulation at the semiconductor–dielectric interface [3]. This dual functionality (hydrophobic passivation plus electronic interface modulation) is not available from purely alkyl-terminated SAMs. Procurement of PFPA is indicated when the device architecture benefits from combined moisture resistance and p-type charge accumulation at the dielectric surface [3].

Long-Lifetime Surface-Functionalized Metal Oxide Sensors and Devices

For sensor platforms, catalytic surfaces, or electronic devices requiring multi-year operational stability without SAM degradation, PFPDPA has demonstrated film integrity on ZnO after two years of ambient storage, as confirmed by ³¹P solid-state NMR [1]. This is attributed to its reduced steric hindrance and predominant chemisorption binding mode, which contrasts with the higher physisorbed content and weaker films observed for 5FBPA [1]. When procurement specifications prioritize functional coating durability over maximum fluorine content (which would favor F21DDPA), PFPDPA represents the optimal balance of film stability and perfluorinated surface character.

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